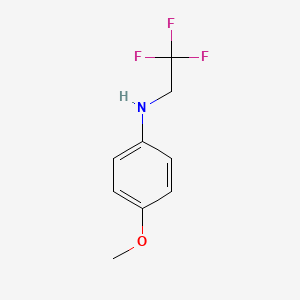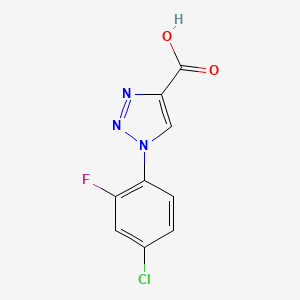
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains a carboxylic acid group (-COOH), and a phenyl group (a ring of 6 carbon atoms) with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a 1,2,3-triazole ring attached to a 4-chloro-2-fluorophenyl group at the 1-position, and a carboxylic acid group at the 4-position of the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The halogens on the phenyl ring could potentially be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar. The halogen substituents on the phenyl ring could increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Triazole derivatives, including those related to 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have attracted significant attention due to their versatile chemical properties and broad spectrum of biological activities. The synthesis of these compounds often involves eco-friendly procedures, highlighting the importance of green chemistry in modern synthetic methodologies. Advances in triazole synthesis emphasize the development of novel triazoles with improved selectivity, yield, and environmental sustainability. These compounds are investigated for their potential in drug development, showcasing their relevance in creating new pharmaceuticals and therapeutic agents (Ferreira et al., 2013; de Souza et al., 2019).
Biological Activities and Pharmaceutical Applications
The biological activities of triazole derivatives span antimicrobial, antifungal, and anticorrosive properties. Their utility as corrosion inhibitors for metal surfaces in aggressive media is particularly noted, demonstrating the chemical versatility and practical applications of these compounds in industrial settings. This attribute is essential for developing new materials and protective agents in various industries (Hrimla et al., 2021).
Environmental Impact and Sustainability
Research into the environmental implications and degradation pathways of polyfluoroalkyl chemicals, which may relate to the broader family of compounds including triazole derivatives, underscores the need for sustainable chemical practices. Studies focus on microbial degradation as a mechanism to address the persistence of harmful chemicals in the environment, pointing towards the necessity for compounds that balance utility with environmental stewardship (Liu & Avendaño, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVWLFYEOZWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



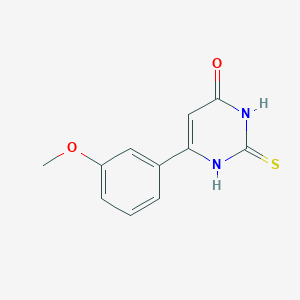

![Ethyl 2-[(2-phenylphenyl)amino]acetate](/img/structure/B1414739.png)

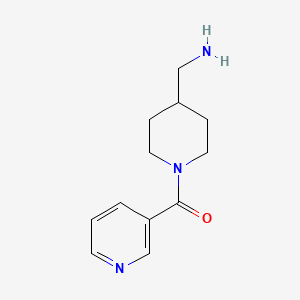
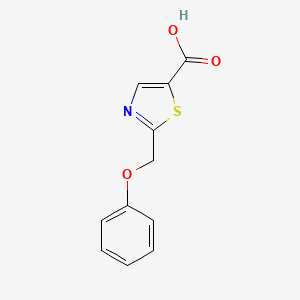
![3-[4-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B1414745.png)

![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)
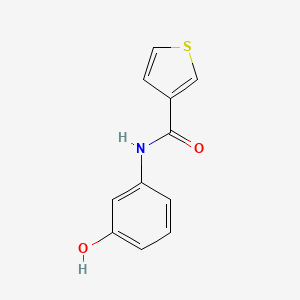
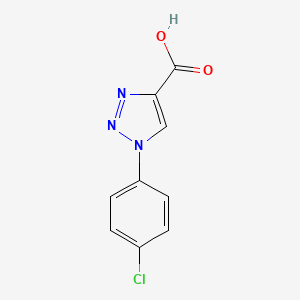
![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)
![2-[(2,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B1414756.png)
